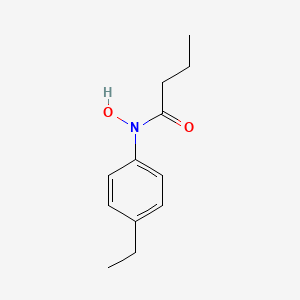

N-(4-Ethylphenyl)-N-hydroxybutanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(4-Ethylphenyl)-N-hydroxybutanamide is an organic compound that has garnered attention in various fields of scientific research This compound is characterized by its unique structure, which includes an ethyl group attached to a phenyl ring and a hydroxybutanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Ethylphenyl)-N-hydroxybutanamide typically involves the coupling of 4-ethylphenylamine with butanoic acid derivatives. One common method includes the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually carried out under anhydrous conditions and at elevated temperatures to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that are environmentally benign is also considered to align with green chemistry principles .

Chemical Reactions Analysis

Types of Reactions

N-(4-Ethylphenyl)-N-hydroxybutanamide undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.

Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the phenyl ring and the amide nitrogen.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .

Scientific Research Applications

N-(4-Ethylphenyl)-N-hydroxybutanamide has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential role in modulating biological pathways and as a probe in biochemical assays.

Industry: Utilized in the synthesis of polymers and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism by which N-(4-Ethylphenyl)-N-hydroxybutanamide exerts its effects involves interaction with specific molecular targets. For instance, in its role as an anticonvulsant, it may modulate the activity of gamma-aminobutyric acid (GABA) receptors, thereby influencing neuronal excitability. The compound’s structure allows it to interact with receptor sites through hydrogen bonding and hydrophobic interactions .

Comparison with Similar Compounds

Similar Compounds

- N-(4-Ethylphenyl)-4-methoxybenzenesulfonamide

- (E)-2-(4-methylbenzylidene)-N-phenylhydrazine-1-carbothioamide

- 4-(1,3-dioxoisoindolin-2-yl)-N-(4-ethylphenyl)butanamide

Uniqueness

N-(4-Ethylphenyl)-N-hydroxybutanamide stands out due to its specific structural features that confer unique chemical reactivity and biological activity. Its ability to undergo a variety of chemical reactions and its potential therapeutic applications make it a compound of significant interest in both academic and industrial research .

Biological Activity

N-(4-Ethylphenyl)-N-hydroxybutanamide, a compound belonging to the class of N-hydroxybutanamides, has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, synthesis, and relevant case studies, providing a comprehensive overview of the current research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H17NO2. The compound features an ethylphenyl group attached to a hydroxybutanamide moiety, which contributes to its biological activity. The hydroxyl group (-OH) enhances its solubility and reactivity, making it a subject of interest for various pharmacological studies.

Biological Activity

Research indicates that derivatives of this compound exhibit significant biological activity, particularly as inhibitors of matrix metalloproteinases (MMPs). These enzymes play crucial roles in pathological processes such as cancer metastasis. Notably, specific derivatives have shown the ability to inhibit MMP-2, MMP-9, and MMP-14 with low toxicity towards normal cell lines while demonstrating cytotoxic effects on cancer cell lines like HeLa and HepG2 .

Key Findings from Studies

- Antitumor Activity : In vivo studies demonstrated that certain derivatives of this compound exhibited significant antitumor effects. For example, an iodoaniline derivative showed a 61.5% inhibition of tumor growth and an 88.6% inhibition of metastasis in a mouse model of B16 melanoma .

- Low Toxicity : The compounds displayed low acute toxicity in animal models, with no observed adverse effects at doses up to 1000 mg/kg . Non-cancerous cell lines such as FetMSC and Vero cells were found to be less sensitive to these compounds compared to cancerous cells.

- Mechanism of Action : The mechanism by which these compounds exert their effects may involve competitive inhibition or allosteric modulation of MMPs. This multifaceted action suggests potential for broader therapeutic applications beyond oncology .

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

- Condensation Reactions : Involving the reaction of 4-ethylphenol with butyric anhydride in the presence of a catalyst.

- Hydroxylation Processes : Utilizing hydroxylamine derivatives to introduce the hydroxy group into the butanamide backbone.

These synthetic routes allow for efficient production and modification of this compound and its derivatives.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | MMP Inhibition (IC₅₀ μM) | Antitumor Activity | Toxicity Level |

|---|---|---|---|

| This compound | 1–1.5 | High | Low |

| Iodoaniline Derivative | 1–1.5 | High | Low |

| Hydroxamic Acid Derivatives | 10–20 | Moderate | Moderate |

Case Studies

Several case studies highlight the efficacy of this compound derivatives in clinical settings:

- A study conducted on HeLa cells showed that treatment with specific derivatives resulted in significant apoptosis and reduced cell viability, indicating potential for therapeutic use in cervical cancer.

- Another study focused on HepG2 cells revealed that these compounds could effectively inhibit cell proliferation through MMP inhibition pathways, suggesting their role as anticancer agents .

Properties

CAS No. |

918107-00-3 |

|---|---|

Molecular Formula |

C12H17NO2 |

Molecular Weight |

207.27 g/mol |

IUPAC Name |

N-(4-ethylphenyl)-N-hydroxybutanamide |

InChI |

InChI=1S/C12H17NO2/c1-3-5-12(14)13(15)11-8-6-10(4-2)7-9-11/h6-9,15H,3-5H2,1-2H3 |

InChI Key |

GXGSFVJLQBVKLF-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(=O)N(C1=CC=C(C=C1)CC)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.